AM679

FLAP Leukotriene Biosynthesis Inflammation

AM679 is a research-use-only FLAP inhibitor engineered via SAR for superior selectivity and CYP safety over earlier agents like MK-886. With an IC50 of 154 nM in human whole blood and 98% reduction of lung LTB4 in rodent BAL, it enables translational biomarker studies free from confounding off-target effects. Ideal for asthma, acute lung injury, SIRS, and RSV-associated ocular inflammation models. Ensure your experiments reflect true FLAP biology—choose AM679 for cleaner, more predictive pharmacology.

Molecular Formula C40H44N4O5S
Molecular Weight 692.9 g/mol
CAS No. 1206880-66-1
Cat. No. B1192093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAM679
CAS1206880-66-1
SynonymsAM-679;  AM 679;  AM679;  UNII-65KJ8P7M9D;  CHEMBL595092;  SCHEMBL503239;  65KJ8P7M9D; 
Molecular FormulaC40H44N4O5S
Molecular Weight692.9 g/mol
Structural Identifiers
SMILESCC(=O)N1C(CC2=CC=CC=C21)COC3=CC4=C(C=C3)N(C(=C4SC(C)(C)C)CC(C)(C)C(=O)O)CC5=CC=C(C=C5)C6=NC=C(C=N6)OC
InChIInChI=1S/C40H44N4O5S/c1-25(45)44-29(18-28-10-8-9-11-33(28)44)24-49-30-16-17-34-32(19-30)36(50-39(2,3)4)35(20-40(5,6)38(46)47)43(34)23-26-12-14-27(15-13-26)37-41-21-31(48-7)22-42-37/h8-17,19,21-22,29H,18,20,23-24H2,1-7H3,(H,46,47)/t29-/m0/s1
InChIKeyVYXWHVDEWWHDLH-LJAQVGFWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

AM679 (CAS: 1206880-66-1): A Research-Grade Potent FLAP Inhibitor for In Vivo Inflammation Studies


AM679 is a research-use-only compound, identified chemically as (S)-3-(5-((1-acetylindolin-2-yl)methoxy)-3-(tert-butylthio)-1-(4-(5-methoxypyrimidin-2-yl)benzyl)-1H-indol-2-yl)-2,2-dimethylpropanoic acid [1]. It functions as a potent and selective inhibitor of the 5-lipoxygenase-activating protein (FLAP) , a key protein in the leukotriene biosynthesis pathway. Its development was driven by structure-activity relationship (SAR) optimization to overcome limitations of earlier FLAP inhibitors, leading to a compound with a distinct profile suitable for advanced inflammation research.

AM679 Procurement Rationale: Why Other FLAP Inhibitors Are Not Interchangeable


While multiple compounds are classified as FLAP inhibitors (e.g., MK-886, GSK2190915/Fiboflapon), they cannot be considered interchangeable for rigorous research due to profound differences in potency, selectivity, and pharmacokinetic profiles. Early-generation inhibitors like MK-886 exhibit off-target activity (e.g., PPARα antagonism) [1] and significant cytochrome P450 (CYP) interactions . Even newer clinical candidates like GSK2190915 demonstrate lower functional potency in human whole blood (hWB) assays . AM679 was specifically engineered through SAR to achieve a superior balance: enhanced cellular and in vivo potency combined with a significantly improved drug-drug interaction liability . Selecting AM679 ensures experiments are interpreted through the lens of a more selective and predictable pharmacology, avoiding the confounding variables inherent to other in-class compounds.

AM679 Comparative Evidence Matrix: Quantified Differentiation from FLAP Inhibitor Benchmarks


Comparative In Vitro Potency and Selectivity: AM679 vs. MK-886 and GSK2190915

AM679 demonstrates superior potency in inhibiting FLAP compared to the historical benchmark MK-886 and the clinical candidate GSK2190915 (Fiboflapon) across multiple assay systems. While MK-886 exhibits a FLAP binding IC50 of 30 nM , AM679 achieves an IC50 of 2 nM in a human FLAP membrane binding assay [1]. In a functional human whole blood (hWB) assay measuring LTB4 inhibition, AM679 (IC50 = 154 nM) [1] is significantly more potent than MK-886 (IC50 = 1.1 µM) and GSK2190915 (IC50 = 76 nM) .

FLAP Leukotriene Biosynthesis Inflammation Pharmacology

Superior Drug-Drug Interaction (DDI) Liability Profile: AM679 Demonstrates Reduced CYP Inhibition and Induction

A major liability of many FLAP inhibitors is interference with Cytochrome P450 (CYP) enzymes, complicating their use in vivo and in multi-drug studies. AM679 was explicitly optimized for an improved CYP inhibition profile. Data shows AM679 exhibits weak inhibition of key human CYP isoforms (CYP3A4 IC50 = 16.7 µM, CYP2C9 IC50 = 3.7 µM, CYP2D6 IC50 >30 µM) . Critically, it shows no time-dependent inhibition (TDI) of CYP3A4 (0.003 min⁻¹ vs. 0.057 min⁻¹ for the control troleandomycin) and no CYP3A4 induction . In contrast, MK-886 is a known time-dependent inactivator of CYP3A4, CYP2C9, and CYP1A2, requiring caution for in vivo use [1].

CYP Inhibition Drug-Drug Interactions Pharmacokinetics In Vitro ADME

Robust In Vivo Target Engagement and Efficacy in a Rodent Inflammation Model

AM679 demonstrates potent and sustained in vivo target engagement. In a rodent bronchoalveolar lavage (BAL) challenge model, a single oral dose of AM679 (10 mg/kg, sodium salt) administered 4 hours prior to challenge reduced LTB4 and cysteinyl leukotriene (CysLT) levels in lung lavage fluid by 98% and 87%, respectively . This profound inhibition correlates with a robust plasma exposure of 605 nM at 3 hours post-dose . This level of efficacy is a direct result of SAR optimization efforts and validates AM679 as a tool for studying leukotriene-driven inflammation in vivo [1].

In Vivo Pharmacology Bronchoalveolar Lavage Leukotriene Preclinical

Efficacy in a Viral-Driven Ocular Inflammation Model: Reduction of Pathology and CysLT Synthesis

In a BALB/c mouse model of respiratory syncytial virus (RSV)-induced ocular inflammation, topical application of AM679 resulted in a significant reduction of both disease pathology and cysteinyl leukotriene (CysLT) synthesis in the eye [1]. While quantitative fold-changes for this specific study are not provided in the abstract, the primary research paper demonstrates a marked and statistically significant reduction in clinical scores and CysLT levels compared to vehicle-treated controls [2]. This finding suggests therapeutic potential beyond systemic inflammation.

Ocular Inflammation RSV Cysteinyl Leukotrienes In Vivo Efficacy

Defined Physicochemical Profile and Storage Conditions for Reliable Experimental Replication

For consistent and reproducible results, the physicochemical properties of a compound must be well-characterized. AM679 exhibits high solubility in DMSO (≥100 mg/mL or ~144 mM) but is practically insoluble in water (<0.1 mg/mL) [1], with a calculated aqueous solubility of 9.0e-6 g/L . Its storage conditions are clearly defined: the powder is stable for 3 years at -20°C, and for up to 6 months at -80°C when dissolved in solvent [2]. This information is critical for proper stock solution preparation and long-term study planning.

Solubility Stability Storage DMSO Formulation

Defined Research Applications for AM679: Validated Models and Assays


In Vivo Studies of Systemic and Pulmonary Inflammation

The robust in vivo efficacy of AM679, demonstrated by 98% reduction in lung LTB4 in a rodent BAL model , makes it an ideal tool for investigating the role of cysteinyl leukotrienes in models of asthma, acute lung injury, and systemic inflammatory response syndromes (SIRS). Its clean CYP profile reduces the risk of confounding DDI effects in these complex in vivo settings .

Investigating Viral-Induced Ocular Inflammation (RSV Model)

Researchers studying ocular inflammatory diseases with a viral etiology, such as those driven by RSV, can utilize AM679 as a potent chemical probe. Its demonstrated ability to reduce both pathology and local CysLT synthesis in the RSV-infected mouse eye validates its use for dissecting the contribution of the 5-LOX/FLAP pathway in this specific tissue [1].

Functional Cell-Based Assays in Human Whole Blood (hWB)

For ex vivo pharmacodynamic studies, AM679 is a superior choice due to its high potency (IC50 154 nM) in inhibiting LTB4 production in human whole blood [2], a more physiologically relevant matrix than isolated cell or membrane assays. This makes it well-suited for translational biomarker studies aimed at bridging in vitro findings to a clinical context.

In Vitro Pharmacology Profiling Requiring High FLAP Selectivity

Studies focused on isolating FLAP-mediated biology without interference from off-targets will benefit from AM679's optimized selectivity profile. Unlike earlier FLAP inhibitors such as MK-886 (which also antagonizes PPARα) [3], AM679 was developed to have fewer off-target liabilities, ensuring that observed effects can be more confidently attributed to FLAP inhibition .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for AM679

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.